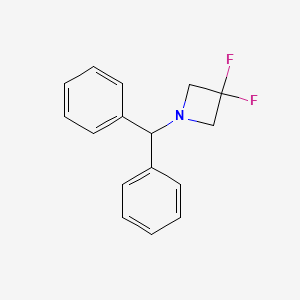

1-Benzhydryl-3,3-difluoroazetidine

Descripción

Contextualizing Azetidine (B1206935) Scaffolds in Modern Chemical Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly significant in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their reactivity is largely influenced by substantial ring strain, yet they exhibit greater stability than their three-membered counterparts, aziridines, making them easier to handle while still offering unique reactivity that can be harnessed under suitable conditions. rsc.orgrsc.org This balance of stability and reactivity has propelled azetidines into the spotlight as valuable motifs in drug discovery, polymerization, and as chiral templates. rsc.orgrsc.org

Historical Development of Azetidine Chemistry

The chemistry of azetidines, or azacyclobutanes, has evolved significantly since the initial isolation of the naturally occurring L-azetidine-2-carboxylic acid from Convallaria majalis in 1955. medwinpublishers.com Historically, the synthesis of azetidine rings has been challenging due to their inherent ring strain. medwinpublishers.comacs.org Early and still commonly used methods include the reduction of β-lactams (azetidin-2-ones). acs.org Over the decades, research has expanded to include various synthetic strategies such as cycloaddition and cyclization reactions. medwinpublishers.com The development of stereoselective methods has been a particular focus, aiming to produce enantiopure azetidines for applications in medicinal chemistry and as non-natural amino acids in peptidomimetics. acs.org More recent advancements have introduced innovative techniques like intramolecular C(sp3)–H amination and strain-release homologation of azabicyclo[1.1.0]butanes, broadening the accessibility of diverse and densely functionalized azetidine derivatives. rsc.org

Significance of Four-Membered Rings in Molecular Design

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are crucial building blocks in the design of complex molecules for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org The inclusion of a strained four-membered ring, such as azetidine, provides a unique balance of rigidity and flexibility, which can enhance the physicochemical and pharmacokinetic properties of a molecule. acs.org This conformational restriction can minimize the entropic penalty upon binding to a biological target, thereby improving potency and stability. acs.org The puckered conformation of the azetidine ring also aids in improving solubility and preventing isomerization. rsc.orgacs.org The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) and significantly higher than that of five-membered rings like pyrrolidine (B122466), contributing to its unique chemical reactivity. rsc.orgresearchgate.net

The Role of Fluorination in Heterocyclic Systems

The introduction of fluorine atoms into heterocyclic compounds has a profound impact on their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small size lead to the formation of strong carbon-fluorine bonds, which can enhance metabolic stability and modulate the basicity and reactivity of the heterocyclic ring. numberanalytics.combeilstein-journals.org In medicinal chemistry, fluorination is a widely used strategy to improve a drug candidate's lipophilicity, bioavailability, and binding affinity to target proteins. numberanalytics.comrsc.org It is estimated that approximately 20-30% of all pharmaceuticals contain fluorine. numberanalytics.com The incorporation of fluorine can also influence the conformational preferences of the ring system. beilstein-journals.org For instance, the gem-difluoro substitution on an azetidine ring, as seen in 3,3-difluoroazetidine (B2684565), can further enhance the lipophilicity and stability of the molecule. ossila.com

Defining the Research Niche of 1-Benzhydryl-3,3-difluoroazetidine

Structural Uniqueness and Research Focus

Research on this compound and its derivatives often focuses on its utility as a building block in the synthesis of more complex molecules. The benzhydryl group can serve as a protecting group for the azetidine nitrogen, which can be removed in later synthetic steps. The difluorinated azetidine moiety is of interest for its potential to modulate the properties of pharmacologically active agents. For example, the related compound 1-benzhydrylazetidin-3-one (B119530) is used in the synthesis of azetidine derivatives that act as novel γ-aminobutyric acid (GABA) uptake inhibitors. chemicalbook.com

Distinction from Related Difluoroazetidine Derivatives

This compound is distinct from other difluoroazetidine derivatives primarily due to the large, non-polar benzhydryl substituent on the nitrogen atom. This group significantly impacts the molecule's solubility and steric profile compared to derivatives with smaller N-substituents.

A common related compound is 3,3-difluoroazetidine hydrochloride, which is the parent difluoroazetidine with a protonated nitrogen. ossila.comsigmaaldrich.com This hydrochloride salt is a versatile building block used in the synthesis of various compounds, including fluorescent dyes for bioimaging and energetic materials. ossila.comrsc.org The absence of a large N-substituent makes the nitrogen lone pair more accessible for nucleophilic reactions. ossila.com

Another class of related compounds are those with different functional groups on the azetidine ring or alternative substituents on the nitrogen. For instance, the synthesis of trifluoromethylated azetidines has also been a subject of research, highlighting the diverse range of fluorinated azetidine scaffolds being explored. researchgate.net The specific combination of the benzhydryl group and the gem-difluoro substitution in this compound defines its unique chemical space and potential applications as a specialized intermediate in organic synthesis.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 288315-02-6 | C16H15F2N | 259.30 | N-benzhydryl group, gem-difluoro substitution |

| 3,3-Difluoroazetidine hydrochloride | 288315-03-7 | C3H6ClF2N | 129.54 | Parent difluoroazetidine, hydrochloride salt |

| 1-Benzhydrylazetidin-3-one | 40320-60-3 | C16H15NO | 237.30 | N-benzhydryl group, ketone at 3-position |

| Azetidine | 503-29-7 | C3H7N | 57.09 | Unsubstituted parent azetidine ring |

Current Gaps in the Academic Literature on this compound

A comprehensive review of the current academic literature reveals several significant gaps in the collective knowledge of this compound. While the compound is commercially available and its synthesis is conceptually straightforward, detailed and publicly accessible research findings are sparse.

Scarcity of Comprehensive Spectroscopic Data: While some suppliers provide basic analytical data, a complete and publicly archived set of spectroscopic data, including detailed 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry, is not available. Such data is crucial for the unambiguous identification and characterization of the compound and its derivatives in future research endeavors.

Unexplored Reactivity and Synthetic Utility: The reactivity of this compound remains largely unexplored in the academic domain. There is a lack of published research on its functionalization, for instance, through reactions targeting the aromatic rings of the benzhydryl group or the azetidine ring itself. Furthermore, its application as a key building block in the synthesis of novel bioactive molecules is not yet documented in the scientific literature. The potential for debenzhydrylation to yield the free 3,3-difluoroazetidine core for further elaboration is a promising yet under-documented synthetic route.

Absence of Theoretical and Mechanistic Studies: There is a noticeable absence of theoretical studies on the conformational analysis, electronic properties, and reaction mechanisms involving this compound. Such computational investigations could provide valuable insights into its reactivity and guide the rational design of new synthetic transformations and novel molecules with desired properties.

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzhydryl-3,3-difluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEUISXCWOXDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10707376 | |

| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288315-02-6 | |

| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzhydryl 3,3 Difluoroazetidine and Its Precursors

Classical and Contemporary Synthetic Routes to Azetidine (B1206935) Cores

The azetidine ring is a valuable structural motif found in numerous biologically active molecules. magtech.com.cn Its synthesis has been a long-standing area of focus, leading to a variety of classical and modern approaches. These methods are broadly categorized by the strategy employed to form the strained four-membered ring. rsc.org

Intramolecular cyclization is the most common and direct method for forming the azetidine ring. acs.org This approach typically involves the formation of a carbon-nitrogen (C-N) bond from a linear precursor containing a nitrogen nucleophile and a suitable leaving group.

Key cyclization strategies include:

Nucleophilic Substitution: This is the most prevalent method, where an amine attacks a carbon atom three positions away, displacing a leaving group such as a halide or a sulfonate ester. acs.org A significant challenge in this reaction is the competition with elimination reactions, which is driven by the strain of the forming four-membered ring. acs.org

Palladium-Catalyzed C-H Amination: Modern methods have enabled the intramolecular amination of unactivated C(sp³)–H bonds. For instance, using a picolinamide (B142947) (PA) directing group and a palladium catalyst, γ-amino compounds can be cyclized to form azetidines under relatively mild conditions. rsc.orgorganic-chemistry.org

Radical Cyclization: A general method for synthesizing azetidines involves the copper-catalyzed, visible-light-induced radical 4-exo-dig cyclization of ynamides. This anti-Baldwin cyclization provides excellent regioselectivity, offering a versatile route to highly substituted azetidines. nih.gov

| Cyclization Method | Description | Key Features | Reference |

| Nucleophilic Substitution | Intramolecular displacement of a leaving group by an amine. | Most common method; competes with elimination. | acs.org |

| Pd-Catalyzed C-H Amination | Intramolecular amination of unactivated γ C-H bonds. | Uses a directing group; mild conditions. | rsc.orgorganic-chemistry.org |

| Radical 4-exo-dig Cyclization | Copper-photocatalyzed cyclization of ynamides. | Anti-Baldwin process; high regioselectivity. | nih.gov |

These strategies involve the transformation of other heterocyclic systems into the azetidine core. This can occur through either ring expansion of smaller rings or ring contraction of larger ones. magtech.com.cn

Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. For example, treatment of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield the corresponding 1-arenesulfonylazetidines. organic-chemistry.org This transformation leverages the strain of the aziridine to facilitate ring opening and subsequent closure to the azetidine. dntb.gov.ua

Ring Contraction of Pyrrolidines: A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of various nucleophiles like alcohols and anilines. organic-chemistry.org

Photochemical Ring Closure/Functionalization: A "build and release" strategy employs the photochemical Norrish–Yang cyclization of α-aminoacetophenones to form highly strained azetidinols. These intermediates can then undergo a subsequent ring-opening functionalization step, driven by the release of strain energy. beilstein-journals.org

A powerful modern approach to azetidine synthesis exploits the high ring strain of bicyclic precursors, most notably azabicyclo[1.1.0]butanes (ABBs). acs.org The release of this inherent strain provides a strong thermodynamic driving force for the formation of functionalized azetidines. chemrxiv.orgrsc.org

Methods based on this concept include:

Strain-Release Homologation: The reaction of lithiated azabicyclo[1.1.0]butane with boronic esters results in an intermediate boronate complex. acs.org Upon protonation, this complex undergoes a 1,2-migration with cleavage of the central C–N bond, relieving ring strain and forming an azetidinyl boronic ester with complete stereospecificity. rsc.orgacs.org

Radical Strain-Release Photocatalysis: A mild, visible-light-driven method allows for the synthesis of densely functionalized azetidines by reacting ABBs with radical intermediates generated via photocatalysis. chemrxiv.org

Multicomponent Synthesis: A four-component reaction has been developed that combines a acs.orgchemrxiv.org-Brook rearrangement with a strain-release anion relay sequence. This modular approach uses the rapid, strain-release ring-opening of azabicyclo[1.1.0]butyl-lithium to drive the reaction, allowing for the sequential addition of three different electrophiles to build a diverse library of substituted azetidines. nih.gov

Specific Strategies for Difluoroazetidine Ring Construction

The synthesis of 1-Benzhydryl-3,3-difluoroazetidine requires specific methods to introduce the gem-difluoro moiety at the C3 position of the azetidine ring. The established route involves the creation of a 3,3-difluoroazetidin-2-one (a difluorinated β-lactam) intermediate, which is subsequently reduced. researchgate.netresearchgate.net

The key precursor, 1-Benzhydryl-3,3-difluoroazetidin-2-one, is synthesized via a two-step process that begins with a Reformatsky-type reaction. researchgate.net The classical Reformatsky reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a carbonyl group. nih.gov This concept is adapted for the synthesis of β-amino esters by using imines as the electrophile. elsevierpure.com

The synthesis of N-benzhydryl-3,3-difluoroazetidin-2-one proceeds as follows:

Reformatsky-Type Reaction: An imine derived from benzhydrylamine undergoes a Reformatsky-type reaction with an ester of bromodifluoroacetic acid (e.g., ethyl bromodifluoroacetate) in the presence of activated zinc. This reaction forms the corresponding N-benzhydryl-3-amino-2,2-difluoropropanoate intermediate. researchgate.net

Intramolecular Cyclization: The resulting β-amino ester is then subjected to basic conditions to induce an intramolecular N1-C2 cyclization, closing the four-membered ring to yield 1-Benzhydryl-3,3-difluoroazetidin-2-one. researchgate.net

| Step | Reaction | Reactants | Product | Reference |

| 1 | Reformatsky-Type Reaction | Benzhydryl-derived imine, Ethyl bromodifluoroacetate, Zinc | N-Benzhydryl-3-amino-2,2-difluoropropanoate | researchgate.netelsevierpure.com |

| 2 | Intramolecular Cyclization | N-Benzhydryl-3-amino-2,2-difluoropropanoate, Base | 1-Benzhydryl-3,3-difluoroazetidin-2-one | researchgate.net |

The final step in the synthesis of the this compound core is the reduction of the carbonyl group of the precursor, 1-Benzhydryl-3,3-difluoroazetidin-2-one. This transformation converts the β-lactam into the corresponding saturated azetidine.

A high-yield synthesis has been developed using monochlorohydroalane (H₂AlCl) as the reducing agent. researchgate.netresearchgate.net This reagent effectively reduces the amide carbonyl without cleaving the strained azetidine ring, affording the desired this compound.

Stereoselective Synthesis of Fluorinated Azetidines

The introduction of gem-difluoro functionality at the C3 position of the azetidine ring is a critical step that significantly influences the molecule's properties. While the target compound, this compound, does not possess a stereocenter at the fluorinated carbon, stereoselective methods are paramount in the synthesis of related, chiral fluorinated azetidines and often provide clean reaction profiles applicable to symmetrical cases.

The synthesis of 3,3-difluoroazetidine (B2684565) generally begins with a precursor containing a C3-ketone or a C3-hydroxyl group. A common precursor, 1-benzhydrylazetidin-3-ol (B14779), can be synthesized efficiently from benzhydrylamine and epichlorohydrin (B41342). acs.orgunibo.it The hydroxyl group can then be oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one (B119530), which serves as a direct substrate for deoxyfluorination.

Deoxyfluorination is a powerful technique for converting carbonyls or alcohols into gem-difluoro compounds. Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues are frequently employed for this transformation. The reaction of 1-benzhydrylazetidin-3-one with DAST provides a direct route to this compound. Another approach involves the fluorination of 3-fluoroazetidine (B1273558) derivatives, which can be prepared via methods such as the reaction of precursors with trimethylsilyl (B98337) cyanide followed by esterification, N-protection, and a fluoro-reaction. google.com

The table below summarizes common fluorination strategies applicable to azetidine precursors.

Table 1: Selected Fluorination Methods for Azetidine Precursors

| Precursor Type | Fluorinating Agent | Product Type | Key Features |

|---|---|---|---|

| 3-Azetidinone | Diethylaminosulfur Trifluoride (DAST) | 3,3-Difluoroazetidine | Direct conversion of a ketone to a gem-difluoro group. |

| 3-Hydroxyazetidine | DAST / Deoxofluor | 3,3-Difluoroazetidine | Two-step process via oxidation to the ketone, then fluorination. |

| 3-Hydroxyazetidine | Selectfluor™ | 3-Fluoroazetidine | Electrophilic fluorination, often used for creating single C-F bonds. |

| β-Lactam | Various (e.g., DAST) | Fluorinated β-Lactam | Fluorination of the four-membered ring prior to other modifications. |

Introduction of the Benzhydryl Moiety

The N-benzhydryl group can be introduced either onto a pre-formed 3,3-difluoroazetidine ring or can be part of the starting materials for the ring's construction.

N-Alkylation Strategies with Diphenylmethyl Groups

Direct N-alkylation of 3,3-difluoroazetidine hydrochloride (a commercially available building block) is a primary route to the target compound. ossila.com The reaction involves the nucleophilic attack of the azetidine nitrogen on a benzhydryl electrophile, such as benzhydryl bromide or chloride.

Due to the moderate basicity of the azetidine nitrogen, a base is required to neutralize the hydrogen halide byproduct. wikipedia.org Phase-transfer catalysis (PTC) is a particularly effective method for this alkylation, enhancing reaction rates and allowing the use of inorganic bases like potassium carbonate in a biphasic system. nih.gov The phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the base or the amine nucleophile between the aqueous and organic phases. nih.gov This approach avoids the need for strong, hazardous bases and can often be performed under mild conditions.

Table 2: Typical Conditions for N-Alkylation of Azetidines

| Alkylating Agent | Base | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Benzhydryl Bromide | K₂CO₃ | TBAB / Chloroform | Phase-transfer catalysis conditions, suitable for strained rings. nih.gov |

| Diphenylmethyl Halide | Triethylamine (Et₃N) | Acetonitrile (MeCN) | Standard homogeneous conditions with an organic base. |

| Benzhydryl Mesylate | NaH | DMF / THF | Use of a strong base for deprotonation of the amine. |

Alternative Benzhydryl Installation Methods

An alternative and highly efficient strategy involves building the azetidine ring using benzhydrylamine as a key starting material. This approach circumvents the direct alkylation of a potentially sensitive fluorinated heterocycle. A well-established method is the reaction of benzhydrylamine with epichlorohydrin or a related 1,3-dielectrophile. acs.orgunibo.it This reaction proceeds via initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the 1-benzhydrylazetidin-3-ol core, which can then be fluorinated as described previously. acs.org

A more novel, though less common, approach could involve the use of organometallic benzhydryl reagents. For instance, benzhydryllithium, generated from diphenylmethane (B89790) and n-butyllithium, can act as a potent nucleophile. nih.gov While typically used for C-C bond formation, its addition to specific heterocycles suggests potential, albeit challenging, pathways for N-functionalization under specific conditions. nih.gov

Multicomponent Reactions for Azetidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are powerful tools for generating molecular complexity efficiently. nih.gov Several MCRs have been developed for the synthesis of azetidine and azetidinone scaffolds.

One notable example is a copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions to afford highly functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives through a proposed [2+2] cycloaddition mechanism. acs.org

Another advanced strategy involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). A four-component synthesis has been reported that uses the high ring strain of ABBs to drive a modular assembly of substituted azetidines. nih.gov Similarly, dual copper/photoredox catalysis can enable a multicomponent reaction involving ABBs to create azetidines with C3 all-carbon quaternary centers. thieme-connect.de

Furthermore, the reduction of β-lactams (azetidin-2-ones) is a classic method for accessing azetidines. wikipedia.org MCRs that form β-lactams, such as the copper-catalyzed reaction of N-substituted hydroxylamines, aldehydes, and phenylacetylene, therefore serve as an indirect MCR route to the azetidine core. acs.org The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is another efficient method for constructing the azetidine ring, which can be integrated into one-pot sequences. nih.govnih.govrsc.org

Table 3: Selected Multicomponent Reactions for Azetidine Synthesis

| Reaction Name/Type | Components | Key Features |

|---|---|---|

| Copper-Catalyzed MCR | Terminal Alkyne + Sulfonyl Azide + Carbodiimide | Forms highly substituted diiminoazetidines via [2+2] cycloaddition. acs.orgorganic-chemistry.org |

| Strain-Release MCR | Azabicyclo[1.1.0]butane + 3 Electrophiles | Modular synthesis driven by the release of ring strain. nih.gov |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Photochemical [2+2] cycloaddition to form the azetidine ring. nih.govnih.gov |

| β-Lactam Synthesis MCR | Hydroxylamine + Aldehyde + Alkyne | Forms azetidin-2-one (B1220530) precursors, which can be reduced to azetidines. acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to pharmaceutical synthesis. nih.gov The synthesis of this compound can benefit from several green strategies.

Catalysis : The use of catalysts is a cornerstone of green chemistry. Phase-transfer catalysis (PTC) for N-alkylation avoids stoichiometric, strong bases and allows for milder conditions. nih.gov Copper-catalyzed MCRs provide efficient pathways to the azetidine ring with low catalyst loading. acs.org

Alternative Energy Sources : Microwave irradiation has been shown to accelerate the one-pot synthesis of azetidines from alkyl dihalides and primary amines in aqueous media, offering a green alternative to conventional heating. organic-chemistry.org

Safer Solvents and Reagents : A major focus of green chemistry is replacing hazardous solvents. The development of syntheses in water or other benign solvents is highly desirable. totalpharmaceuticaltopics.com In fluorination chemistry, moving from hazardous reagents like SbF₃ or HF towards more manageable ones aligns with green principles. google.com The use of biocatalysis, for instance employing enzymes for stereoselective steps, represents a significant advance in sustainable synthesis.

By integrating these approaches—such as using an MCR to build the core, followed by a catalytic N-alkylation—the synthesis of this compound can be made significantly more efficient and environmentally friendly.

Reactivity and Transformation Pathways of 1 Benzhydryl 3,3 Difluoroazetidine

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in 1-benzhydryl-3,3-difluoroazetidine is significantly influenced by ring strain and the electronic effects of the fluorine atoms. Azetidines, like other small rings, are susceptible to reactions that relieve this strain.

Ring-Opening Reactions and Mechanistic Studies

The four-membered ring of azetidine possesses considerable ring strain (approximately 27.7 kcal/mol), making it prone to ring-opening reactions. ossila.com These reactions are typically initiated by electrophilic activation of the nitrogen atom, which enhances the ring's susceptibility to nucleophilic attack. For N-substituted azetidines, this can be achieved with various electrophiles, leading to the cleavage of a carbon-nitrogen bond.

While specific studies on the ring-opening of this compound are not extensively documented, the general mechanism involves the formation of a highly reactive azetidinium ion intermediate. This intermediate is then attacked by a nucleophile at one of the ring carbons, resulting in ring cleavage. The regioselectivity of the nucleophilic attack is influenced by the substituents on the ring. In the case of this compound, the presence of two fluorine atoms at the 3-position would be expected to disfavor nucleophilic attack at this site due to steric hindrance and electronic repulsion. Therefore, nucleophilic attack is more likely to occur at the C2 or C4 positions.

Strain-release ring-opening reactions have been effectively used in the synthesis of more complex nitrogen-containing molecules from related strained heterocycles like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which serve as precursors to substituted azetidines. nih.gov

Reactions with Electrophiles and Nucleophiles

The nitrogen atom of the azetidine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic. ossila.com It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form quaternary azetidinium salts. However, the nucleophilicity of the nitrogen is modulated by the steric bulk of the N-benzhydryl group and the electron-withdrawing inductive effect of the gem-difluoro group at the C3 position.

The Hard and Soft Acids and Bases (HSAB) theory can be used to predict the reactivity of the azetidine nitrogen. As a secondary amine derivative, it is considered a relatively hard nucleophile and will react preferentially with hard electrophiles. nih.gov

Conversely, the azetidine ring itself can be subject to nucleophilic attack, particularly after activation of the nitrogen atom. The inherent ring strain makes the carbon atoms of the ring more electrophilic than their acyclic counterparts. acs.orgresearchgate.net The presence of the gem-difluoro group at C3 is expected to significantly influence the regioselectivity of such an attack.

Influence of Fluorine on Ring Stability and Reactivity

The incorporation of fluorine atoms into the azetidine ring has a profound effect on its stability and reactivity. researchgate.net The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the molecule. The two fluorine atoms at the 3-position of this compound introduce a strong inductive effect, which can decrease the basicity and nucleophilicity of the ring nitrogen.

Furthermore, fluorine substitution is known to increase the susceptibility of small N-heterocycles to hydrolysis and other nucleophilic attacks. researchgate.net For instance, fluorinated aziridines are much more reactive towards hydrolysis than their non-fluorinated analogs. researchgate.net This increased reactivity is attributed to the electronic destabilization of the ring and the stabilization of negative charge in the transition state of the nucleophilic attack.

Computational studies on fluorinated aziridines have shown a significant rate enhancement in nucleophilic ring-opening reactions compared to the non-fluorinated parent compounds. acs.orgresearchgate.net A similar effect would be anticipated for 3,3-difluoroazetidines. The fluorine atoms can also influence the conformational behavior of the azetidine ring, affecting its ring-puckering and the orientation of substituents. researchgate.net

Reactivity of the Benzhydryl Substituent

The N-benzhydryl group in this compound serves primarily as a protecting group for the nitrogen atom. Its reactivity is largely independent of the azetidine ring but is crucial for the further functionalization of the molecule.

Reactions at the Diphenylmethyl Group

The diphenylmethyl group is relatively stable to many reaction conditions. However, the benzylic hydrogen is susceptible to radical abstraction, which can be a pathway for functionalization. Reactions such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation could potentially occur at this position. researchgate.net Furthermore, strong oxidizing agents can lead to the cleavage of the benzhydryl group, often resulting in the formation of benzophenone.

Cleavage Strategies for N-Benzhydryl Protecting Groups

The removal of the N-benzhydryl group is a key step in synthetic sequences involving N-benzhydryl protected amines. Several methods have been developed for this deprotection.

Hydrogenolysis: Catalytic hydrogenation is a common method for the cleavage of N-benzhydryl groups. msu.edu This is typically carried out using a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. However, for some substituted aziridines, hydrogenolysis can lead to concomitant ring opening. nih.govresearchgate.net The applicability of this method to this compound would depend on the stability of the difluoroazetidine ring under these conditions.

Oxidative Cleavage: Ozone has been shown to be an effective reagent for the selective cleavage of N-benzhydryl groups from aziridines, particularly when hydrogenolysis is not viable. msu.edunih.govresearchgate.net The reaction proceeds through the oxidation of the benzhydryl group, leading to the formation of the deprotected amine and benzophenone. Another oxidative method involves the use of N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation, which proceeds through an N-benzhydrol intermediate that is subsequently hydrolyzed. researchgate.net

| Deprotection Method | Reagents | Substrate Example | Outcome | Reference |

| Hydrogenolysis | H₂, Pearlman's catalyst | 3-Alkyl-N-benzhydrylaziridines | N-H aziridine (B145994) | msu.edu |

| Ozonolysis | O₃, then NaBH₄ | N-Benzhydryl aziridines | N-H aziridine | msu.edunih.govresearchgate.net |

| Radical Bromination/Hydrolysis | NBS, Br₂ (cat.), light, H₂O; then p-TsOH | N-Benzhydryl-β-lactams | Deprotected β-lactam | researchgate.net |

Reactivity of the Difluoro Substituents

The presence of two fluorine atoms on the same carbon atom of the azetidine ring profoundly influences the molecule's electronic properties and reactivity.

Fluorine as an Electron-Withdrawing Group

The high electronegativity of fluorine atoms makes the C-F bond highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. In this compound, the two fluorine atoms at the C3 position act as a potent electron-withdrawing group. This inductive effect has several important consequences for the reactivity of the azetidine ring.

The electron-withdrawing nature of the difluoromethylene group can impact the nucleophilicity of the ring nitrogen. While azetidines are generally more nucleophilic than their five-membered pyrrolidine (B122466) counterparts due to the higher s-character of the nitrogen lone pair, the presence of the CF2 group can modulate this reactivity. Computational studies on related fluorinated aziridines have shown that fluorine substitution can significantly enhance the reactivity of the ring towards nucleophilic attack compared to their non-fluorinated analogues. nih.govresearchgate.net This is attributed to the stabilization of the transition state and the leaving group during ring-opening reactions.

Furthermore, the gem-difluoro group can influence the acidity of the adjacent C-H bonds at the C2 and C4 positions, although this effect is less pronounced than in systems where the fluorines are alpha to a carbonyl group. The ability of gem-difluoroalkenes to act as mimics for carbonyl and amide groups in biological systems highlights the significant electronic impact of this moiety. nih.govacs.org

Potential for Further Fluorination or Defluorination Reactions

The C-F bond is the strongest single bond in organic chemistry, making both further fluorination and defluorination of this compound challenging but potentially achievable under specific conditions.

Further Fluorination: Introducing additional fluorine atoms into the molecule would likely require harsh reaction conditions, such as those employing electrophilic fluorinating agents. However, the existing electron-withdrawing difluoro group would deactivate the ring towards further electrophilic attack, making such transformations difficult.

Defluorination: The removal of fluorine atoms from a gem-difluoroalkane is also a thermodynamically and kinetically challenging process. However, reactions involving β-fluoride elimination are known in organofluorine chemistry. researchgate.net For instance, dehydrofluorination of 4-trifluoromethyl-β-lactams to form gem-difluoroalkene β-lactams has been reported, suggesting that under basic conditions, elimination reactions involving the C-F bond are possible. nih.govacs.org While not a direct defluorination to a monofluorinated or non-fluorinated azetidine, it demonstrates a potential transformation pathway for the difluoro group. Enzymatic defluorination of compounds like difluoroacetate (B1230586) has also been observed, though this typically requires specific enzymes not commonly used in standard organic synthesis. nih.gov

Derivatization of this compound

The unique structural and electronic features of this compound make it a valuable building block for the synthesis of more complex and functionally diverse molecules.

Synthetic Transformations at Unsubstituted Positions

The unsubstituted methylene (B1212753) groups at the C2 and C4 positions of the azetidine ring offer sites for functionalization. The nitrogen atom, despite the electron-withdrawing effect of the difluoro group, retains sufficient nucleophilicity to participate in various reactions.

One key transformation is the use of the nitrogen lone pair for nucleophilic attack. For example, the related 3,3-difluoroazetidine (B2684565) hydrochloride has been used as a precursor in the synthesis of rhodamine dyes and energetic materials. researchgate.netossila.com In these syntheses, the azetidine nitrogen acts as a nucleophile, displacing a leaving group on another molecule to form a new C-N bond.

While specific examples of transformations at the C2 and C4 positions of this compound are not extensively documented, general methods for the functionalization of azetidines can be considered. These could include deprotonation at the α-carbon followed by reaction with an electrophile, although the conditions would need to be carefully controlled to avoid ring-opening.

Formation of Complex Molecular Architectures

This compound and its derivatives are valuable scaffolds for constructing intricate molecular frameworks, including polycyclic systems. The combination of the rigid four-membered ring and the unique properties of the difluoro group can impart desirable characteristics to the final molecule, such as improved metabolic stability and lipophilicity. researchgate.net

A notable example is the use of 3,3-difluoroazetidinium (DFAZ) salts in the synthesis of polycyclic energetic materials. bohrium.com In these syntheses, the azetidine derivative undergoes nucleophilic substitution reactions with chlorinated bicyclic triazoles to form complex polycyclic structures. bohrium.com This demonstrates the utility of the difluoroazetidine core as a building block for creating molecules with specific and advanced properties.

The benzhydryl group on the nitrogen atom also offers a handle for further synthetic modifications. While often used as a protecting group that can be removed under specific conditions, its bulky nature can also be exploited to direct the stereochemistry of reactions at other positions on the ring. The synthesis of various 1-benzhydryl-azetidine derivatives highlights the versatility of this substituent in organic synthesis. google.compharmaffiliates.comnih.gov

Below is a table summarizing the types of transformations involving the this compound scaffold and its close analogs:

| Transformation Type | Reactant/Reagent | Product Type | Reference |

| Nucleophilic Substitution | Chlorinated bicyclotriazole | Polycyclic energetic material | bohrium.com |

| Reduction of Precursor | Monochlorohydroalane | 3,3-Difluoroazetidine | researchgate.netresearchgate.net |

| Dye Synthesis | Rhodamine precursor | Fluorescent dye | researchgate.net |

Advanced Applications and Future Research Directions in Medicinal Chemistry

1-Benzhydryl-3,3-difluoroazetidine as a Privileged Scaffold in Drug Discovery

The azetidine (B1206935) ring has emerged as a valuable scaffold in medicinal chemistry, recognized for its favorable stability, molecular rigidity, and diverse biological activities. nih.gov Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological actions, including anticancer, antibacterial, antiviral, and effects on the central nervous system (CNS). nih.govresearchgate.net This capacity to interact with multiple, unrelated biological targets is the hallmark of a privileged scaffold. The this compound framework, in particular, combines the benefits of the strained azetidine ring with the unique properties imparted by geminal fluorine atoms and a bulky benzhydryl group, making it a subject of significant interest for drug discovery programs.

In medicinal chemistry, there is a continuous effort to "escape from flatland"—the tendency for drug candidates to be overly planar, which can lead to poor solubility and off-target effects. tcichemicals.com The incorporation of three-dimensional (3D) motifs like azetidine is a key strategy to overcome this. The strained, non-planar azetidine ring serves as a bioisostere for more common, flexible, or planar structures, introducing greater sp3 character and improving the 3D-dimensionality of drug candidates. researchgate.nettcichemicals.com

The 3,3-difluoro substitution on the azetidine ring further expands its contribution to novel chemical space. The gem-difluoro group has a profound impact on the molecule's physicochemical properties:

Conformational Restriction: The fluorine atoms lock the conformation of the four-membered ring.

Metabolic Stability: The C-F bond is exceptionally strong, making the 3-position of the ring resistant to metabolic oxidation. researchgate.net

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the azetidine nitrogen, affecting its basicity and interaction profile at physiological pH. researchgate.net

Lipophilicity: Fluorination typically increases lipophilicity, which can enhance membrane permeability.

The N-benzhydryl group adds another layer of complexity and novelty, contributing significant steric bulk and lipophilicity. This combination of a strained ring, a polar gem-difluoro motif, and a large, non-polar N-substituent creates a unique scaffold that occupies a distinct and underexplored region of chemical space, providing new opportunities for designing molecules with novel biological activities.

This compound is an important building block for constructing compound libraries for high-throughput screening (HTS). In this context, the benzhydryl group often serves as a protecting group for the azetidine nitrogen. Its removal unmasks the secondary amine, which can then be functionalized with a wide array of substituents using techniques like amide coupling or reductive amination.

This strategy allows for the creation of large, diverse libraries of 3,3-difluoroazetidine (B2684565) derivatives. Such libraries are invaluable for screening against various biological targets to identify "hit" compounds. For instance, research has focused on the synthesis of diverse azetidine-based scaffolds specifically for the development of CNS-focused, lead-like libraries. nih.gov By systematically varying the substituents on the 3,3-difluoroazetidine core, chemists can rapidly explore the structure-activity relationship and optimize initial hits into potent and selective lead compounds.

| Library Design Parameter | Contribution of 3,3-Difluoroazetidine Scaffold |

| Core Structure | Provides a rigid, 3D core that is metabolically stable. |

| Diversity Points | The nitrogen atom allows for the introduction of diverse substituents. |

| Physicochemical Properties | The gem-difluoro group modulates pKa, lipophilicity, and polarity. |

| Novelty | Represents an underutilized scaffold, increasing the structural novelty of the library. |

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound's potency and selectivity. The rigid nature of the azetidine ring makes it an excellent scaffold for such studies, as it reduces the number of possible conformations, making it easier to understand how specific structural modifications affect biological activity.

Several SAR studies on azetidine-based compounds have yielded key insights:

Stereochemistry: In a study of azetidine amides as STAT3 inhibitors, the (R)-enantiomer of an azetidine-2-carboxamide was found to be significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry for target engagement. acs.org

Substitution Position: The same study revealed that moving the carboxamide group from the 2-position to the 3-position of the azetidine ring resulted in a complete loss of activity, indicating a strict positional requirement for interaction with the target protein. acs.org

N-Substitution: In the development of GABA uptake inhibitors, lipophilic N-alkylated derivatives of azetidine were evaluated. Azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen atom showed the highest potency at the GAT-1 transporter. drugbank.com

The gem-difluoro group in 3,3-difluoroazetidine derivatives plays a critical role in SAR. It can act as a bioisostere for a carbonyl group or other polar functionalities, influencing hydrogen bonding and dipole interactions with the target protein. digitellinc.com The electron-withdrawing effects also impact the reactivity and binding properties of adjacent functional groups. For example, fluorinated azetidides have shown unexpectedly strong activity as dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov

| Compound Modification | Biological Target | Observed SAR Outcome | Reference |

| (R)- vs. (S)-Azetidine-2-carboxamide | STAT3 | (R)-enantiomer was >4-fold more potent. | acs.org |

| Azetidine-2-carboxamide vs. Azetidine-3-carboxamide | STAT3 | Activity was lost with 3-substitution. | acs.org |

| N-alkylation with bulky lipophilic groups | GAT-1 Transporter | Potency significantly increased (IC50 ≈ 2 µM). | drugbank.com |

| Fluorination of azetidine ring | DPP-IV | Unexpectedly strong inhibitory activity observed. | nih.gov |

Targeting Specific Therapeutic Areas

The unique properties of the this compound scaffold and its derivatives make them suitable for developing drugs for a range of diseases. Research has particularly focused on neurological disorders and infectious diseases.

The development of drugs targeting the central nervous system (CNS) is notoriously challenging, largely due to the blood-brain barrier (BBB). Azetidine-based scaffolds are being actively explored for CNS drug discovery because their physicochemical properties can be tuned to enhance BBB penetration. nih.gov

GABA Uptake Inhibition: Azetidine derivatives have been synthesized as conformationally constrained analogues of GABA and evaluated as GABA uptake inhibitors. Certain derivatives showed high potency for the GAT-1 transporter, a target relevant for treating epilepsy and other neurological disorders characterized by neuronal hyperexcitability. drugbank.com

Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and shown to possess antidepressant activity, acting as CNS stimulants without significant peripheral anticholinergic side effects. nih.gov

Neuronal Excitability: The benzhydryl moiety itself is a key pharmacophore in some CNS-active compounds. N-benzhydryl derivatives have been shown to potently inhibit NALCN channels, which are sodium leak channels that regulate resting membrane potential and neuronal excitability. nih.gov This suggests that this compound could serve as a scaffold for novel modulators of neuronal function.

The development of CNS-focused libraries based on azetidine cores, optimized for properties like low molecular weight, moderate lipophilicity, and high polar surface area, is an active area of research aimed at discovering new treatments for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govinformaconnect.comabbvie.com

The azetidine ring is a core component of β-lactam antibiotics, the most famous class of antibacterial agents. Beyond the β-lactams (azetidin-2-ones), other azetidine derivatives have also shown significant antimicrobial potential. nih.gov

Antibacterial Activity: Numerous studies have demonstrated the synthesis of azetidine derivatives with activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govajchem-a.commedwinpublishers.com For example, spirocyclic azetidines equipped with a nitrofuran "warhead" have shown excellent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com

Antiviral Activity: The incorporation of fluorine is a well-established strategy in the development of antiviral agents, as it can enhance binding affinity and metabolic stability. nih.gov While specific antiviral studies on this compound are not widely reported, the combination of the azetidine scaffold (a known privileged structure) and gem-difluorination provides a strong rationale for its investigation. nih.gov Studies on other fluorinated compounds have shown potent inhibition of viruses such as influenza A. semanticscholar.org The development of fluorinated azetidines is therefore a promising future direction for novel antiviral therapies.

| Therapeutic Target | Example Azetidine Derivative Class | Tested Pathogen/Disease | Reference |

| Bacterial Cell Wall Synthesis | Azetidin-2-ones (β-lactams) | Various bacteria | nih.gov |

| DNA Gyrase | 7-Azetidinylquinolones | E. coli, S. aureus | acs.org |

| Mycobacterial Enzymes | Spiro[azetidine-furo[3,4-d]pyrimidine]s | Mycobacterium tuberculosis | mdpi.com |

| GABA Transporter (GAT-1) | N-alkylated azetidin-2-ylacetic acids | Epilepsy | drugbank.com |

| Monoamine Reuptake | Tricyclic azetidine derivatives | Depression | nih.gov |

Oncology Research

The direct application of this compound in oncology research is not extensively documented in current literature. However, the constituent parts of the molecule, namely the benzhydryl group and the azetidine ring, have been explored in the design of anticancer agents. For instance, compounds featuring a 1-benzhydryl-piperazine core have been investigated as potent histone deacetylase (HDAC) inhibitors with activity against breast cancer cell lines nih.govnih.gov. HDACs are enzymes involved in cancer initiation and progression, making them a key therapeutic target nih.gov.

Separately, other research has utilized the azetidine ring as a structural element in designing analogues of potent antitumor agents. In one such study, a 3-aryl-azetidine moiety was used to apply a conformational restriction strategy to analogues of TZT-1027, a dolastatin 10 analogue. Several of these new azetidine-containing compounds exhibited excellent antiproliferative activities against lung (A549) and colon (HCT116) cancer cell lines, with the most potent compound showing IC50 values in the low nanomolar range mdpi.com. These examples highlight the potential utility of the structural components of this compound in the development of novel cancer therapeutics, suggesting a possible avenue for future investigation into the specific compound itself.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design where a part of a molecule is substituted with a structurally similar but functionally different group to enhance potency, selectivity, or pharmacokinetic properties nih.gov. The thoughtful application of bioisosteres can address issues related to metabolism, toxicity, and solubility nih.gov.

Phenyl rings are common in pharmaceuticals but can contribute to poor physicochemical properties rsc.org. Saturated heterocyclic rings are often explored as three-dimensional bioisosteres for flat aromatic rings to improve properties like solubility and lipophilicity rsc.org. The 3,3-difluoroazetidine ring can be considered a non-classical bioisostere of a phenyl ring. While structurally different, the rigid four-membered ring can orient substituents in defined vectors in three-dimensional space, mimicking the spatial presentation of substituents on a phenyl ring.

The introduction of geminal fluorine atoms significantly alters the electronic properties of the ring, creating a strong dipole moment and lowering the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This modification can be used to fine-tune interactions with biological targets and improve drug-like properties.

Table 1: Comparative Properties of Phenyl and 3,3-Difluoroazetidine Rings

| Property | Phenyl Ring | 3,3-Difluoroazetidine Moiety | Rationale for Bioisosteric Replacement |

|---|---|---|---|

| Geometry | Planar, Aromatic | 3D, Saturated | Introduces sp³ character, improving solubility and spatial diversity. |

| Polarity | Non-polar | Polar (due to C-F bonds) | Can modulate solubility and interactions with polar residues in a target. |

| Metabolic Stability | Susceptible to aromatic oxidation | Generally high | C-F bonds are resistant to metabolic cleavage. |

| Lipophilicity | High | Increased by fluorine atoms ossila.com | Can be tuned to optimize permeability and other ADME properties. |

The versatility of the 3,3-difluoroazetidine moiety extends to its use as a bioisostere for other functional groups and heterocyclic rings. The replacement of a hydrogen atom with fluorine is a common tactic in medicinal chemistry to modulate biological activity nih.gov. More complex fluorinated groups can serve as mimetics for functionalities like carbonyls, carbinols, or nitriles researchgate.net. For example, the 3,3-difluoroazetidine ring can be seen as a bioisostere for a 3-oxetane carbonyl (ketone) or a gem-dimethyl group on a cyclobutane (B1203170) ring. The gem-difluoro group is electronically similar to a carbonyl oxygen but is non-planar and metabolically more stable. This type of replacement can enhance a molecule's properties while preserving or improving its interaction with a biological target.

Drug Metabolism and Pharmacokinetics (DMPK) Considerations

The disposition and efficacy of a drug are critically dependent on its DMPK properties, which include absorption, distribution, metabolism, and excretion nih.gov. The incorporation of fluorine is a well-established strategy to favorably modulate these properties researchgate.netnih.gov.

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain nih.gov. One of the key factors governing a drug's ability to passively diffuse across this barrier is its lipophilicity, or fat-solubility researchgate.net.

The strategic introduction of fluorine atoms is known to increase a molecule's lipophilicity ossila.comresearchgate.net. This property can enhance a drug's ability to permeate the lipid membranes of the endothelial cells that form the BBB nih.govresearchgate.net. Therefore, incorporating a 3,3-difluoroazetidine group into a molecule can be a deliberate design choice to improve its CNS penetration. The increased lipophilicity imparted by the two fluorine atoms can facilitate passive diffusion across the BBB, potentially leading to higher concentrations of the drug in the brain and enhancing its efficacy for CNS targets nih.gov.

Table 2: Factors Influencing Blood-Brain Barrier (BBB) Penetration

| Factor | Description | Influence of 3,3-Difluoroazetidine Moiety |

|---|---|---|

| Lipophilicity (LogP) | The partitioning of a compound between an oily and an aqueous phase. Higher LogP often correlates with better passive diffusion across lipid membranes. | Increases lipophilicity, potentially enhancing BBB penetration researchgate.net. |

| Molecular Weight | Smaller molecules (< 400-500 Da) generally show better BBB permeability. | Adds a moderate amount to the molecular weight. |

| Polar Surface Area (PSA) | A measure of the surface sum over all polar atoms. Lower PSA is generally favored for BBB penetration. | The nitrogen atom contributes to PSA, but the fluorines are primarily lipophilic. |

| Efflux by Transporters | Proteins like P-glycoprotein (P-gp) at the BBB actively pump drugs out of the brain. | Fluorination can sometimes alter a molecule's susceptibility to being an efflux transporter substrate researchgate.net. |

Innovations in Prodrug Design

The benzhydryl group in this compound, while often employed as a protecting group for the azetidine nitrogen, also presents opportunities for innovative prodrug design. researchgate.net A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. researchgate.net This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, instability, or rapid metabolism. researchgate.net

In the context of this compound, the benzhydryl moiety can be strategically functionalized to create prodrugs with tailored properties. For instance, the introduction of polar functional groups onto the phenyl rings of the benzhydryl group could enhance aqueous solubility, a critical factor for oral bioavailability. Conversely, the attachment of lipophilic promoieties could facilitate passage across biological membranes, such as the blood-brain barrier.

The cleavage of the benzhydryl group to release the active 3,3-difluoroazetidine-containing pharmacophore can be designed to occur at a specific site of action. This can be achieved by incorporating linkages that are susceptible to cleavage by enzymes that are overexpressed in target tissues, such as certain tumors. This targeted release mechanism can enhance the therapeutic index of the drug by minimizing off-target effects.

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Targeted Property Improvement | Potential Promoieties |

| Enhanced Aqueous Solubility | Improved oral bioavailability and formulation | Hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzhydryl rings |

| Increased Lipophilicity | Enhanced membrane permeability (e.g., blood-brain barrier) | Lipophilic esters or carbamates |

| Targeted Drug Delivery | Site-specific release of the active drug | Enzyme-labile linkers (e.g., peptides, phosphates) |

| Sustained Release | Prolonged duration of action | Polymeric carriers |

Integration with Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. cas.cnmdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, optimize their structures for desired activities, and even design novel compounds from scratch. mdpi.comstmjournals.com The integration of AI and ML offers significant potential to accelerate the development of drugs derived from this compound and its analogs.

Machine learning algorithms can be trained on existing data for fluorinated compounds to predict key pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). precedenceresearch.commdpi.com By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis and testing of compounds with the most promising profiles, thereby saving time and resources. precedenceresearch.commdpi.com

Furthermore, generative AI models can be employed to design novel 3,3-difluoroazetidine-containing molecules with optimized properties. mdpi.com These models can learn the underlying chemical patterns from known active compounds and generate new structures that are predicted to have enhanced efficacy and safety. This approach can lead to the discovery of next-generation drug candidates with superior therapeutic potential.

Table 2: Applications of AI and ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of candidates with favorable pharmacokinetic and safety profiles. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on molecular structure. | Guidance for lead optimization and the design of more potent compounds. |

| De Novo Drug Design | Generative models to create novel molecular structures with desired properties. | Discovery of novel drug candidates with improved efficacy and selectivity. |

| Synthesis Planning | Retrosynthetic analysis to identify efficient synthetic routes. | Optimization of chemical synthesis and reduction of development costs. |

Emerging Research Frontiers in Organofluorine Chemistry

The field of organofluorine chemistry is continuously evolving, with new synthetic methodologies and applications being reported at a rapid pace. mdpi.com These advancements are expected to further enhance the utility of fluorinated scaffolds like this compound in medicinal chemistry.

One of the key emerging frontiers is the development of late-stage fluorination techniques. cas.cn These methods allow for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis, providing rapid access to a diverse range of fluorinated analogs for structure-activity relationship (SAR) studies. The application of these techniques to derivatives of this compound could facilitate the fine-tuning of their pharmacological properties.

Another area of active research is the synthesis of novel fluorinated building blocks. rsc.orgrsc.org The development of new methods for the preparation of functionalized difluoroazetidines will expand the chemical space that can be explored around this core structure. This will enable the synthesis of compounds with novel biological activities and improved therapeutic profiles. The inherent ring strain of azetidines makes them valuable synthons for creating more complex molecular architectures. ossila.com

Furthermore, there is a growing interest in understanding the impact of fluorine on the conformational preferences and biological interactions of molecules. Advanced spectroscopic and computational techniques are being used to probe the subtle effects of fluorination on molecular structure and function. A deeper understanding of these effects will guide the rational design of future fluorinated drugs based on the this compound scaffold.

Conclusion and Outlook

Recapitulation of Key Research Contributions

Research into fluorinated azetidines has highlighted their potential as valuable building blocks in drug discovery. The introduction of a gem-difluoro group onto the azetidine (B1206935) ring can significantly influence a molecule's lipophilicity, metabolic stability, and basicity (pKa), all of which are critical parameters for pharmacokinetic and pharmacodynamic profiles.

A key area where the related 3,3-difluoroazetidine (B2684565) scaffold has shown promise is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. A patent application discloses the synthesis of related compounds, such as (S)-2-(3,3-Difluoro-azetidine-1-carbonyl)-4-oxo pyrrolidine-1-carboxylic acid tert-butyl ester, for this therapeutic purpose. googleapis.com This indicates the utility of the 3,3-difluoroazetidine moiety in creating potent and effective enzyme inhibitors.

While the specific contribution of the N-benzhydryl group in the context of 1-Benzhydryl-3,3-difluoroazetidine is less clear from available research, the benzhydryl moiety is a common scaffold in medicinal chemistry, known to interact with various biological targets. For instance, derivatives of 1-benzhydryl-piperazine have been investigated as HDAC inhibitors for their anti-cancer properties. This suggests that the benzhydryl group in this compound could serve as a key pharmacophoric feature, potentially enabling interactions with a range of biological receptors.

Challenges and Opportunities in this compound Research

The study of this compound presents both significant hurdles and exciting prospects for researchers.

Challenges:

Synthetic Complexity: The synthesis of fluorinated azetidines can be challenging. While methods for producing the precursor, 3,3-difluoroazetidine hydrochloride, are established, the introduction of the benzhydryl group and subsequent modifications may require multi-step, and potentially low-yielding, synthetic routes.

Limited Commercial Availability: As a specialized chemical, this compound is not as readily available as its precursors, which can hinder initial exploratory research. sinfoochem.com

Lack of Extensive Biological Data: There is a scarcity of published data on the specific biological activities and potential therapeutic applications of this compound, making it a largely unexplored area of research.

Opportunities:

Exploration of New Therapeutic Areas: The combination of the 3,3-difluoroazetidine ring, known for its favorable effects on drug-like properties, with the biologically active benzhydryl motif opens up opportunities for designing novel drug candidates across various disease areas, including metabolic disorders, oncology, and central nervous system disorders.

Development of Novel Synthetic Methodologies: The challenges associated with the synthesis of this and similar molecules can spur the development of new, more efficient synthetic methods for creating libraries of N-substituted difluoroazetidines, which would be of great value to the medicinal chemistry community.

Physicochemical Property Tuning: The 3,3-difluoroazetidine moiety offers a unique tool for fine-tuning the physicochemical properties of lead compounds. ossila.com Systematic studies on how the N-benzhydryl group influences these properties in combination with the difluoroazetidine core could provide valuable insights for rational drug design.

Prospective Directions for Academic and Industrial Collaboration

To unlock the full potential of this compound and related compounds, synergistic collaborations between academic and industrial research entities are essential.

Joint Synthesis and Library Development: Industrial partners can leverage their expertise in process development and scale-up synthesis to produce this compound and a diverse library of its analogues. Academic institutions can contribute by developing novel synthetic routes and exploring the fundamental chemistry of these compounds.

High-Throughput Screening and Biological Profiling: Pharmaceutical companies possess the infrastructure for high-throughput screening of compound libraries against a wide range of biological targets. Collaborative efforts could involve the screening of a this compound-based library to identify novel biological activities. Academic labs could then investigate the mechanism of action of any identified hits in greater detail.

Translational Research Initiatives: Public-private partnerships can be formed to bridge the gap between basic research and clinical application. Funding bodies and foundations could support joint projects aimed at advancing promising compounds from initial discovery through preclinical development.

Computational and Structural Biology Studies: Collaborative projects could focus on using computational modeling and structural biology techniques, such as X-ray crystallography, to understand how this compound and its derivatives interact with biological targets. This would facilitate structure-based drug design and lead optimization efforts.

Q & A

Q. What are the recommended synthetic routes for 1-Benzhydryl-3,3-difluoroazetidine, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves fluorination of the azetidine ring followed by benzhydryl group introduction. Key steps include:

- Fluorination: Use difluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions to replace hydroxyl or other leaving groups on the azetidine ring .

- Benzhydryl Attachment: Employ nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) with benzhydryl halides.

- Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Control moisture and oxygen to avoid side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: NMR identifies fluorine environments (δ -120 to -150 ppm for CF), while NMR resolves benzhydryl aromatic protons (δ 6.8–7.5 ppm) .

- X-Ray Crystallography: Determines 3D conformation and bond angles, critical for studying steric effects from the benzhydryl group .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., CHFN).

- Elemental Analysis: Validates purity (>98%) by matching calculated vs. observed C/H/N/F ratios .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage: Keep in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and analogous azetidines?

Methodological Answer:

- Comparative Kinetic Studies: Measure reaction rates under identical conditions (solvent, temperature) for azetidine derivatives. For example, compare fluorinated vs. non-fluorinated analogs in nucleophilic substitutions.

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to analyze electronic effects (F substituents lower ring strain) and steric hindrance from the benzhydryl group .

- Isotopic Labeling: Track reaction pathways using - or -labeled reagents to identify intermediates .

Q. What strategies enable selective functionalization of the azetidine ring without disrupting the benzhydryl group?

Methodological Answer:

- Protecting Groups: Temporarily block the benzhydryl moiety with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups during ring functionalization .

- Metal-Catalyzed Reactions: Use palladium catalysts (e.g., Pd(OAc)) for C–H activation at specific positions, leveraging the electron-withdrawing effect of fluorine .

- Low-Temperature Conditions: Perform reactions at -78°C (dry ice/acetone bath) to suppress side reactions .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding affinities to target proteins (e.g., GPCRs or kinases). Focus on the azetidine ring’s conformational flexibility and fluorine’s electrostatic contributions .

- QSAR Modeling: Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data from analogs. Validate models using leave-one-out cross-validation .

- ADMET Prediction: Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., blood-brain barrier penetration) based on structural features .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Methodological Answer:

- Reproduce Conditions: Verify reagent purity (e.g., anhydrous solvents), reaction time, and temperature. For example, trace moisture can reduce fluorination efficiency by 20–30% .

- Byproduct Identification: Use LC-MS to detect intermediates (e.g., mono-fluorinated byproducts) and adjust stoichiometry .

- Collaborative Validation: Cross-check results with independent labs using standardized protocols (e.g., ICH guidelines) .

Experimental Design

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC against target enzymes (e.g., proteases) using fluorescence-based kits (e.g., EnzChek).

- Cell Viability Tests: Use MTT or resazurin assays in relevant cell lines (e.g., HEK293) to assess cytotoxicity .

- Membrane Permeability: Conduct parallel artificial membrane permeability assays (PAMPA) to predict oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.